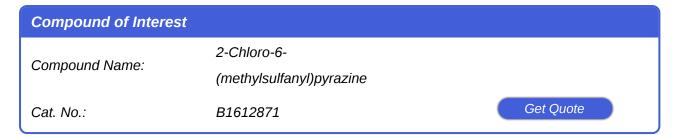


An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-Chloro-6-(methylsulfanyl)pyrazine**. Due to the limited availability of data for this specific molecule, information from closely related analogs is used to provide a thorough assessment.

Chemical Structure and Properties

2-Chloro-6-(methylsulfanyl)pyrazine is a substituted pyrazine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. In this specific molecule, the pyrazine ring is substituted with a chlorine atom at position 2 and a methylsulfanyl (or methylthio) group at position 6.

Structure:

Molecular Formula: C5H5ClN2S

IUPAC Name: 2-chloro-6-(methylsulfanyl)pyrazine

While specific experimental data for **2-Chloro-6-(methylsulfanyl)pyrazine** is not readily available in the literature, its physicochemical properties can be estimated based on data from



closely related compounds such as 2-chloro-6-methylpyrazine and various (methylthio)pyrazines.

Table 1: Estimated Physicochemical Properties

Property	Estimated Value	Basis for Estimation
Molecular Weight	160.62 g/mol	Calculated from molecular formula
Appearance	Colorless to pale yellow liquid or low-melting solid	Analogy with similar substituted pyrazines
Boiling Point	~200-220 °C at 760 mmHg	Analogy with 2-methyl-6- (methylthio)pyrazine (Boiling Point: 222-223 °C)[1]
Melting Point	Not available	Likely a low-melting solid or liquid at room temperature
Solubility	Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in water.	General solubility of similar organic compounds
CAS Number	Not assigned	No definitive record found in major chemical databases

Spectroscopic Data (Estimated)

The following tables summarize the expected spectroscopic characteristics of **2-Chloro-6-(methylsulfanyl)pyrazine**, derived from the analysis of structurally similar compounds.

Table 2: Estimated ¹H NMR Spectral Data (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	S	1H	Pyrazine H
~8.1	S	1H	Pyrazine H
~2.6	S	3H	S-CH₃

Table 3: Estimated ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~155	C-S
~150	C-CI
~140	Pyrazine CH
~138	Pyrazine CH
~15	S-CH₃

Table 4: Estimated Mass Spectrometry Data (EI)

m/z	Interpretation
160/162	[M] ⁺ · (Molecular ion peak with isotopic pattern for Cl)
145/147	[M - CH ₃] ⁺
125	[M - Cl]+
113	[M - SCH₃] ⁺

Table 5: Estimated Infrared (IR) Spectral Data



Wavenumber (cm ⁻¹)	Interpretation
~3050-3100	C-H stretching (aromatic)
~2920-3000	C-H stretching (aliphatic)
~1550-1600	C=N and C=C stretching (aromatic ring)
~1100-1200	C-CI stretching
~600-700	C-S stretching

Experimental Protocols: Synthesis

The synthesis of **2-Chloro-6-(methylsulfanyl)pyrazine** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of 2,6-dichloropyrazine with sodium thiomethoxide.

Synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine from 2,6-Dichloropyrazine

Reaction Scheme:

Materials:

- 2,6-Dichloropyrazine
- Sodium thiomethoxide (or sodium methanethiolate)
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate



 Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.
- Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.0 to 1.1 equivalents) portion-wise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
- Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-6-(methylsulfanyl)pyrazine.
- Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **2-Chloro-6-(methylsulfanyl)pyrazine** has not been extensively reported, the pyrazine scaffold is a common feature in many biologically active molecules. Substituted pyrazines have been identified as having a wide range of



pharmacological properties, including roles as kinase inhibitors and modulators of bacterial communication.[2]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[3] Several pyrazine-based molecules have been developed as potent and selective kinase inhibitors.[4][5] The structural features of **2-Chloro-6-(methylsulfanyl)pyrazine**, particularly the substituted pyrazine ring, make it a potential scaffold for the design of novel kinase inhibitors. The chlorine atom can act as a leaving group for covalent inhibition or as a point for further chemical modification, while the methylsulfanyl group can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.

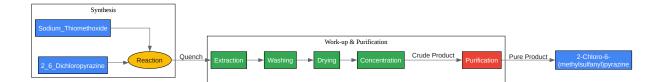
Quorum Sensing in Bacteria

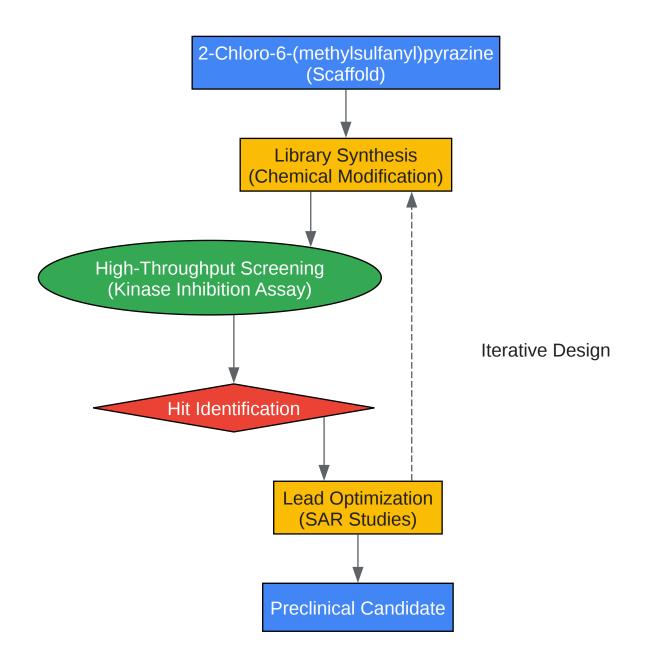
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is often mediated by small signaling molecules. Pyrazine and pyrazinone derivatives have been identified as autoinducers in some bacteria, playing a role in the regulation of virulence factors.[6] The structure of **2-Chloro-6-(methylsulfanyl)pyrazine** suggests it could potentially interfere with these signaling pathways, either as an agonist or antagonist, making it a candidate for the development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.

Visualizations Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Chloro-6-(methylsulfanyl)pyrazine**.









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